Acetic acid bismuth(III) salt, Bismuth triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

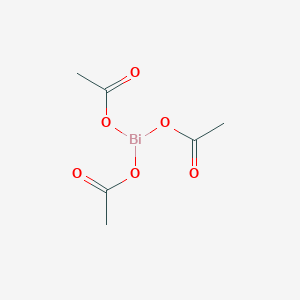

Bismuth(III) acetate: is a coordination complex with the chemical formula Bi(O₂CCH₃)₃ . It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere . This compound appears as white crystals or powder and has a molar mass of 386.112 g/mol . Bismuth(III) acetate is known for its unique structural properties and its ability to hydrolyze in water to form basic bismuth acetate precipitates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth(III) acetate can be synthesized through the reaction of bismuth oxide (Bi₂O₃) with acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The general reaction is as follows: [ \text{Bi}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Bi(O}_2\text{CCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of bismuth(III) acetate involves similar reaction conditions but on a larger scale. The process ensures high purity and yield by controlling the reaction temperature, concentration of reactants, and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Bismuth(III) acetate hydrolyzes in water to form basic bismuth acetate and acetic acid: [ \text{Bi(O}_2\text{CCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCH}_3\text{COO} + 2 \text{CH}_3\text{COOH} ]

Complex Formation: Bismuth(III) acetate forms strong complexes with natural organic matter, such as fulvic acid, resulting in unique structural stability.

Precipitation: In the presence of aqueous ammonia, bismuth(III) acetate precipitates as bismuth hydroxide: [ \text{Bi}^{3+} + 3 \text{NH}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3 \text{NH}_4^+ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Aqueous Ammonia: For precipitation reactions.

Organic Matter: For complex formation.

Major Products:

Basic Bismuth Acetate: Formed during hydrolysis.

Bismuth Hydroxide: Formed during precipitation with ammonia.

Scientific Research Applications

Chemistry: Bismuth(III) acetate is used as a starting material in the synthesis of bismuth(III) sulfide (Bi₂S₃), which is employed in solution-processable bulk heterojunction solar cells . It is also used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods as photocatalysts .

Biology and Medicine: Bismuth-containing nanoparticles, including those derived from bismuth(III) acetate, have applications in cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Industry: Bismuth(III) acetate is utilized in the preparation of triarylbismuth compounds, which have various industrial applications .

Mechanism of Action

The mechanism of action of bismuth(III) acetate involves its ability to form strong complexes with organic matter and its hydrolysis to form basic bismuth acetate. The stereochemically active lone pair of electrons on the bismuth atom occupies a significant portion of the coordination sphere, influencing its reactivity and interactions . Bismuth(III) acetate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase .

Comparison with Similar Compounds

Antimony(III) acetate: Similar in structure and reactivity but involves antimony instead of bismuth.

Bismuth(III) nitrate: Another bismuth compound with different anionic ligands.

Bismuth(III) chloride: A bismuth compound with chloride ligands.

Uniqueness: Bismuth(III) acetate is unique due to its ability to form strong complexes with organic matter and its specific hydrolysis behavior, which is useful in separating lead and bismuth . Its applications in various fields, including solar cells and biomedical research, highlight its versatility and importance .

Properties

Molecular Formula |

C6H9BiO6 |

|---|---|

Molecular Weight |

386.11 g/mol |

IUPAC Name |

diacetyloxybismuthanyl acetate |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Bi](OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)